The Strategic Intermediate: A Technical Guide to 7-Bromo-1-chlorophthalazine for Advanced Drug Discovery
The Strategic Intermediate: A Technical Guide to 7-Bromo-1-chlorophthalazine for Advanced Drug Discovery
For Immediate Release
Shanghai, China – December 31, 2025 – In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. This guide introduces 7-Bromo-1-chlorophthalazine (CAS Number: 1011291-78-3), a key heterocyclic intermediate, providing an in-depth analysis for researchers, scientists, and drug development professionals.[1][2][3] Its unique structural features and versatile reactivity profile position it as a valuable scaffold in the synthesis of complex, biologically active molecules, most notably in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors for oncology.
Core Compound Specifications
A foundational understanding of a compound's basic properties is the first step in its effective utilization. The key identifiers and properties of 7-Bromo-1-chlorophthalazine are summarized below.
| Property | Value | Source |
| CAS Number | 1011291-78-3 | [1][2][3] |
| Molecular Formula | C₈H₄BrClN₂ | [2] |
| Molecular Weight | 243.49 g/mol | [2] |
| IUPAC Name | 7-bromo-1-chlorophthalazine | |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=NN=C2)Cl |
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} केंदot Caption: Chemical structure of 7-Bromo-1-chlorophthalazine.
Synthesis and Manufacturing Insights
The synthesis of 7-Bromo-1-chlorophthalazine is a well-defined, two-step process that is amenable to scale-up for industrial production. The causality behind the choice of reagents and reaction conditions is critical for ensuring a high-yielding and pure final product.
Step 1: Synthesis of 7-bromophthalazin-1(2H)-one
The initial step involves the cyclocondensation of a substituted benzoic acid with hydrazine. This reaction is a robust and widely utilized method for the formation of the phthalazinone core.
Reaction Scheme: 5-bromo-2-formylbenzoic acid + Hydrazine hydrate → 7-bromophthalazin-1(2H)-one
Causality of Reagent Selection:
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5-bromo-2-formylbenzoic acid: This starting material provides the necessary carbon framework and the bromine atom at the desired position on the benzene ring.
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Hydrazine hydrate: As a source of the two adjacent nitrogen atoms, hydrazine is essential for the formation of the pyridazine ring of the phthalazinone system. The use of the hydrate form is common due to its stability and ease of handling.
Experimental Protocol: Synthesis of 7-bromophthalazin-1(2H)-one
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To a solution of 5-bromo-2-formylbenzoic acid in an appropriate solvent (e.g., ethanol or water), add an excess of hydrazine hydrate.
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Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
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Collect the solid product by filtration, wash with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials and impurities.
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Dry the product under vacuum to yield 7-bromophthalazin-1(2H)-one as a solid.
Step 2: Chlorination to 7-Bromo-1-chlorophthalazine
The second step is the conversion of the hydroxyl group of the phthalazinone to a chloro group, which is a key transformation that activates the molecule for subsequent nucleophilic substitution reactions.
Reaction Scheme: 7-bromophthalazin-1(2H)-one + Phosphorus oxychloride (POCl₃) → 7-Bromo-1-chlorophthalazine
Causality of Reagent Selection:
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Phosphorus oxychloride (POCl₃): This is a powerful and commonly used chlorinating agent for converting hydroxyl groups on heterocyclic systems to chloro groups. Its efficacy stems from its ability to act as both a dehydrating and chlorinating agent.
Experimental Protocol: Synthesis of 7-Bromo-1-chlorophthalazine
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In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-bromophthalazin-1(2H)-one in an excess of phosphorus oxychloride.
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Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
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Monitor the reaction by TLC until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the mixture to crushed ice with vigorous stirring.
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Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8. This will cause the product to precipitate.
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Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts.
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Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure 7-Bromo-1-chlorophthalazine.
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} केंदot Caption: Synthetic workflow for 7-Bromo-1-chlorophthalazine.
Reactivity and Strategic Utility
The synthetic value of 7-Bromo-1-chlorophthalazine lies in the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, a highly desirable characteristic in the construction of complex molecules.
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The Chloro Group at C1: The chlorine atom at the 1-position is highly susceptible to nucleophilic aromatic substitution (SₙAr). This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the phthalazine ring system, which stabilizes the Meisenheimer complex intermediate. This reactivity allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols.
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The Bromo Group at C7: The bromine atom on the benzene ring is less reactive towards nucleophilic substitution under typical SₙAr conditions. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, alkyl, and amino groups.
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} केंदot Caption: Reactivity profile of 7-Bromo-1-chlorophthalazine.
Application in Drug Discovery: A Cornerstone for PARP Inhibitors
The phthalazinone scaffold is a well-established pharmacophore in numerous clinically approved drugs. 7-Bromo-1-chlorophthalazine is a particularly valuable intermediate in the synthesis of PARP inhibitors, a class of targeted cancer therapies.
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, a state where the combination of two genetic defects results in cell death, while either defect alone does not.
The synthesis of Olaparib, the first-in-class PARP inhibitor to receive regulatory approval, and its analogues often utilizes intermediates derived from 7-Bromo-1-chlorophthalazine.[4] The phthalazinone core of these inhibitors mimics the nicotinamide moiety of the PARP substrate NAD+, while the substituents introduced via the reactive chloro and bromo handles are crucial for modulating potency, selectivity, and pharmacokinetic properties.
Conclusion
7-Bromo-1-chlorophthalazine is a high-value intermediate for drug discovery and development, offering a unique combination of a privileged scaffold and versatile reactivity. Its well-defined synthesis and the differential reactivity of its halogen substituents provide a robust platform for the creation of diverse and complex molecular architectures. As the field of targeted therapy continues to evolve, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery programs.
References
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ChemSrc. 1-CHLOROPHTHALAZINE | CAS#:5784-45-2. Available at: [Link]
